REACTION_SMILES
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[CH3:23][O:24][CH2:25][CH2:26][O:27][CH3:28].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]2[c:17]1[C:16](=[O:18])[c:15]1[c:10]([cH:11][cH:12][c:13]([N+:19](=[O:20])[O-:21])[cH:14]1)[C:9]2=[O:22].[NH3:29].[OH2:30]>>[NH2:1][c:4]1[cH:5][cH:6][cH:7][c:8]2[c:17]1[C:16](=[O:18])[c:15]1[c:10]([cH:11][cH:12][c:13]([N+:19](=[O:20])[O-:21])[cH:14]1)[C:9]2=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccc([N+](=O)[O-])cc2C(=O)c2c1cccc2[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1cccc2c1C(=O)c1cc([N+](=O)[O-])ccc1C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |